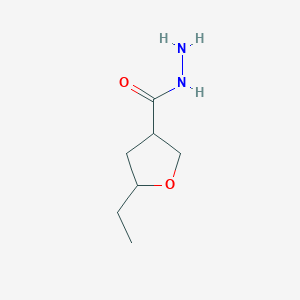
5-Ethyltetrahydrofuran-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyltetrahydrofuran-3-carbohydrazide: is a chemical compound belonging to the class of tetrahydrofuran derivatives. Tetrahydrofuran (THF) is a heterocyclic compound widely used as a solvent in organic chemistry due to its stability and ability to dissolve a wide range of substances. The addition of an ethyl group and a carbohydrazide moiety to the tetrahydrofuran ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyltetrahydrofuran-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-ethyltetrahydrofuran, which can be obtained through the hydrogenation of 5-ethylfuran.
Hydrazide Formation: The 5-ethyltetrahydrofuran is then reacted with hydrazine hydrate under controlled conditions to form this compound. This reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation of 5-ethylfuran to produce 5-ethyltetrahydrofuran.
Continuous Reaction: The hydrazide formation is carried out in continuous reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyltetrahydrofuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced forms like amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Ethyltetrahydrofuran-3-carbohydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential medicinal properties, including its use as an anticancer agent. Research has shown that derivatives of carbohydrazides exhibit significant biological activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties make it suitable for creating high-performance materials with specific characteristics .
Mécanisme D'action
The mechanism of action of 5-Ethyltetrahydrofuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The carbohydrazide moiety is known to form stable complexes with metal ions, which can influence enzymatic reactions and cellular processes .
Comparaison Avec Des Composés Similaires
5-Methyltetrahydrofuran-3-carbohydrazide: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyltetrahydrofuran-3-carbohydrazide: Contains a phenyl group, leading to different chemical properties.
5-Isopropyltetrahydrofuran-3-carbohydrazide: Features an isopropyl group, affecting its reactivity and applications.
Uniqueness: 5-Ethyltetrahydrofuran-3-carbohydrazide is unique due to the presence of the ethyl group, which influences its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
5-ethyloxolane-3-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c1-2-6-3-5(4-11-6)7(10)9-8/h5-6H,2-4,8H2,1H3,(H,9,10) |
Clé InChI |
WYSVUNMSLKCYIO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(CO1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12856432.png)
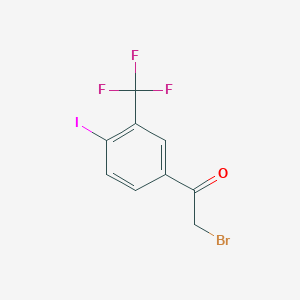
![benzyl (2R)-3-(4-fluorophenyl)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B12856442.png)

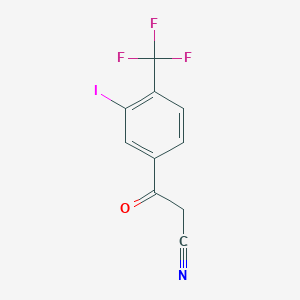
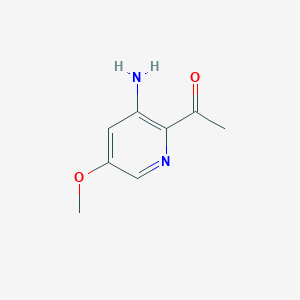
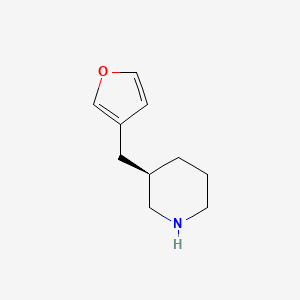
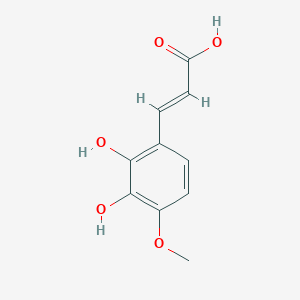


![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)


